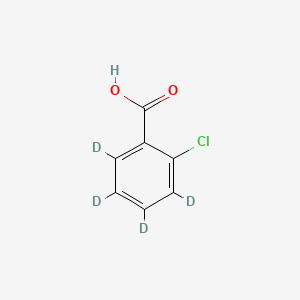

2-Chlorobenzoic Acid-d4

Overview

Description

2-Chlorobenzoic Acid-d4 is the deuterium labeled 2-Chlorobenzoic acid . It is a white solid and is used in a variety of applications such as in the analysis of drug metabolites, chemical reactions, and in the study of protein-ligand interactions . This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, as it can serve as an internal standard for the quantification of other compounds in complex mixtures .

Synthesis Analysis

This compound is prepared by the oxidation of 2-chlorotoluene . The laboratory scale reaction employs potassium permanganate . Alternatively, it arises by the hydrolysis of α,α,α-trichloro-2-toluene . The chloride is readily replaced by ammonia to 2-aminobenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques . The results of the molecular structure and vibrational frequencies obtained on the basis of calculations are presented and critically compared with the experimental IR data recorded in the gas phase .

Chemical Reactions Analysis

The chloride in this compound is readily replaced by ammonia to form 2-aminobenzoic acid . This reaction is an example of nucleophilic aromatic substitution, where the electron-rich ammonia molecule attacks the electron-poor aromatic ring.

Physical and Chemical Properties Analysis

This compound is a white solid . It is soluble in DMSO and Methanol . The molecular formula of this compound is C7HClD4O2 and its molecular weight is 160.59 g/mol .

Scientific Research Applications

1. Environmental Impact and Toxicity Studies

2,4-Dichlorophenoxyacetic acid (2,4-D), closely related to 2-Chlorobenzoic Acid-d4, has been extensively studied for its environmental impact and toxicity. Research has shown that 2,4-D is a widely used herbicide in agriculture and urban activities, with significant research focusing on its toxicology and mutagenicity. This research has helped in understanding the specific characteristics of 2,4-D toxicity, including its impact on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Industrial Synthesis and Applications

2-Chlorobenzoic acid is utilized as an intermediate in the production of diclofenac sodium, a widely used pharmaceutical. The industrial synthesis of 2-chlorobenzoic acid has been a subject of research, particularly focusing on developing low-waste and efficient synthesis methods. Studies have explored the kinetics and mechanisms of liquid-phase oxidation reactions, such as the oxidation of 2-chlorotoluene with ozone, to synthesize 2-chlorobenzoic acid (Bushuiev, Halstian, & Kotova, 2020).

3. Degradation and Bioremediation

The degradation of chlorobenzoates, including 2-chlorobenzoic acid, by bacteria such as Pseudomonas aeruginosa, has been a significant area of research. These studies have explored the use of chlorobenzoates as a carbon and energy source by bacteria, which has implications for bioremediation of contaminated environments. The research has also looked into the degradation pathways and the role of plasmid-borne genes in the process (Singh & Kahlon, 1989).

4. Chemical Properties and Analysis

Research has also focused on the chemical properties of 2-chlorobenzoic acid, such as its molar enthalpies of sublimation, formation, and strain. These studies are crucial for understanding the thermochemical behavior of chlorobenzoic acids, providing insights into their stability and reactivity. This research aids in the development of new compounds and materials (Emel’yanenko, Strutynska, & Verevkin, 2005).

5. Method Development for Analysis and Synthesis

Studies have also been conducted on the molecular structure and vibrational spectra of 2-chlorobenzoic acid. These investigations, which utilize techniques like density functional theory and Hartree-Fock calculations, are essential for the accurate characterization of the compound. This research is critical for developing analytical methods and understanding the behavior of the compound in various conditions (Sundaraganesan, Joshua, & Radjakoumar, 2009).

Safety and Hazards

2-Chlorobenzoic Acid-d4 may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention .

Mechanism of Action

Target of Action

2-Chlorobenzoic Acid-d4 is a deuterium-labeled compound . Deuterium, a stable isotope of hydrogen, is often incorporated into drug molecules as a tracer for quantitation during the drug development process

Mode of Action

It’s known that deuterium incorporation can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could alter the interaction of the compound with its targets and the resulting changes.

Biochemical Pathways

The compound’s deuterium labeling is used for quantitation in drug development, suggesting it may be involved in various biochemical pathways depending on the specific drug molecule it’s incorporated into .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied .

Result of Action

The use of deuterium labeling in drug development suggests it plays a role in tracking and quantifying the behavior of drug molecules in the body .

Biochemical Analysis

Biochemical Properties

2-Chlorobenzoic Acid-d4 plays a role in biochemical reactions. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Molecular Mechanism

It is known that the chloride in the compound can be readily replaced by ammonia to form 2-aminobenzoic acid

Metabolic Pathways

A catabolic pathway for the degradation of 2-chlorobenzoate by a strain of Pseudomonas stutzeri has been proposed .

Properties

IUPAC Name |

2-chloro-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678654 | |

| Record name | 2-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219795-28-4 | |

| Record name | 2-Chloro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B584383.png)

![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)